N-(Cyanomethyl)pyridazine-3-carboxamide
Description
N-(Cyanomethyl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a cyanomethyl (-CH2CN) substituent at the carboxamide nitrogen. Pyridazine scaffolds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
N-(cyanomethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-3-5-9-7(12)6-2-1-4-10-11-6/h1-2,4H,5H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVLFXAPSIOTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)pyridazine-3-carboxamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophilic reagents, aromatic amines, and various catalysts. For example, the reaction of the compound with nucleophilic reagents such as aromatic amines in boiling acetic acid can yield N-arylimino-pyrano[2,3-c]pyridine derivatives .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic amines can lead to the formation of N-arylimino-pyrano[2,3-c]pyridine derivatives .
Scientific Research Applications
N-(Cyanomethyl)pyridazine-3-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Pyridazine derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: Pyridazine derivatives are used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to its biological effects. For example, pyridazine derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Regioselectivity
N-(tert-Butyl)pyridazine-3-carboxamide ()
- Key Features : A bulky tert-butyl group at the carboxamide nitrogen.
- Reactivity : Undergoes deprotonation with LTMP (lithium tetramethylpiperidide) in THF at -75°C, leading to 4-substituted derivatives. Exceptions occur with iodine, where halogen migration forms compound 20 .
- Regioselectivity : Thiocarboxamide analogs (replacing -CONH2 with -CSNH2) shift regioselectivity to the 5-position, though yields remain moderate (likely due to reduced chelation stabilization) .
- Comparison: The cyanomethyl group’s smaller size and electron-withdrawing nature may alter deprotonation kinetics or substituent migration compared to tert-butyl.
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide ()
- Key Features : Cyclopropanecarboxamido and deuterated methyl groups.
- Applications : Patent claims highlight crystalline forms, suggesting enhanced stability for pharmaceutical use.
6-((Cyclopropylmethyl)amino)-5-(trifluoromethyl)-N-(2-(trifluoromethyl)benzyl)pyridazine-3-carboxamide (11p) ()
- Key Features : Dual trifluoromethyl groups and a benzyl substituent.
- Activity: Identified as a novel anticancer agent, likely targeting kinases or DNA repair pathways.
- Comparison: The absence of trifluoromethyl groups in N-(cyanomethyl)pyridazine-3-carboxamide may reduce hydrophobicity and alter target selectivity .
N-[3-(Cyclopropylcarbamoyl)phenyl]-6-oxidanylidene-1-(phenylmethyl)pyridazine-3-carboxamide ()
- Key Features : Phenylmethyl and cyclopropylcarbamoyl substituents.
- Structural Data : Molecular weight = 388.42 g/mol; SMILES = c1ccc(cc1)CN2C(=O)C=CC(=N2)C(=O)Nc3cccc(c3)C(=O)NC4CC4 .
- Comparison: The cyanomethyl group’s polar nature may enhance aqueous solubility compared to phenylmethyl, but reduce membrane permeability .
Europium-Based Patents (–8)
- Examples: Derivatives like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridazine-3-carboxamide.
- Synthesis : Multi-step sequences involving piperidine/proline esters and aldehydes.
- Comparison: Cyanomethyl substitution simplifies synthesis compared to morpholine or trifluoromethylfuryl groups, which require additional coupling steps .
Data Tables
Table 1: Structural and Physicochemical Properties
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